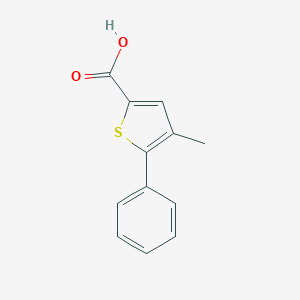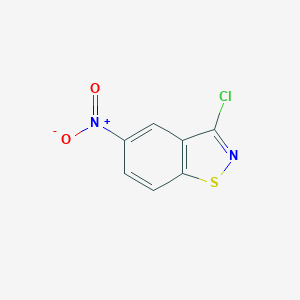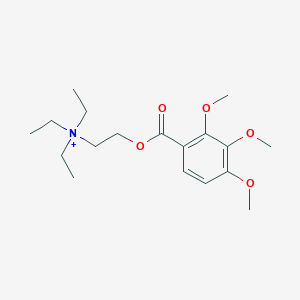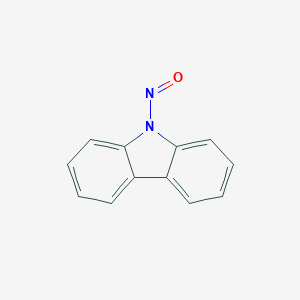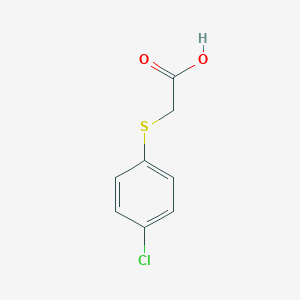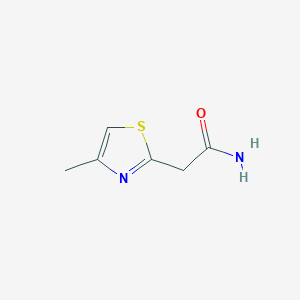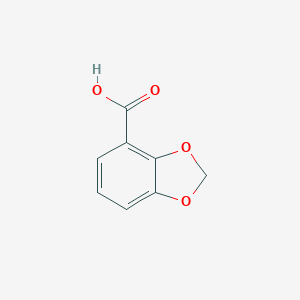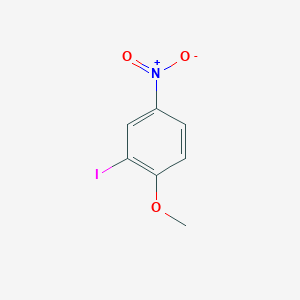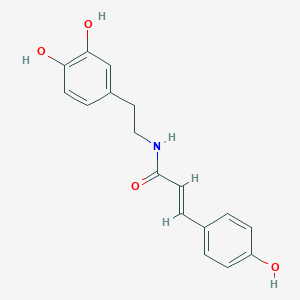![molecular formula C15H12O2 B188980 2-[(E)-2-Phenylethenyl]benzoic acid CAS No. 5079-90-3](/img/structure/B188980.png)
2-[(E)-2-Phenylethenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-Phenylethenyl]benzoic acid, commonly known as trans-cinnamic acid, is an organic compound with the chemical formula C9H8O2. It is a white crystalline solid that has a characteristic odor of honey and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized by the condensation of benzaldehyde and acetic anhydride, and it has various scientific research applications due to its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-Phenylethenyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It also has antimicrobial and antifungal properties, making it useful in the treatment of various infections. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(E)-2-Phenylethenyl]benzoic acid in lab experiments include its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, its solubility in water is limited, making it difficult to use in aqueous solutions. Additionally, it has a low melting point, which can make it difficult to handle in high-temperature reactions.
Orientations Futures
There are several future directions for the research on 2-[(E)-2-Phenylethenyl]benzoic acid. One area of research is the development of novel synthetic routes for the production of cinnamic acid derivatives with improved properties. Another area of research is the investigation of the molecular mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Additionally, the use of this compound as a starting material for the synthesis of novel organic compounds with diverse applications in various industries is an area of research that holds great promise.
Méthodes De Synthèse
The synthesis of 2-[(E)-2-Phenylethenyl]benzoic acid is carried out by the condensation of benzaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from ethanol or water. The yield of the reaction is around 70-80%, and the purity of the product can be determined by melting point analysis or spectroscopic techniques such as infrared or nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-[(E)-2-Phenylethenyl]benzoic acid has various scientific research applications due to its unique chemical and physical properties. It is used as a starting material for the synthesis of various organic compounds such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid derivatives. These compounds have diverse applications in the field of medicine, food, and cosmetic industries.
Propriétés
Numéro CAS |
5079-90-3 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+ |
Clé InChI |
MGJDPQKVELOHMT-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O |
Autres numéros CAS |
5079-90-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



